Chlorhydrate de 2-(aminométhyl)benzamide

Vue d'ensemble

Description

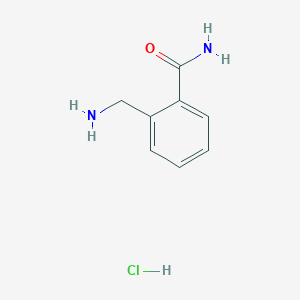

2-(Aminomethyl)benzamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of benzamide, where an aminomethyl group is attached to the benzene ring

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution .

Biological Studies

In biological research, 2-(aminomethyl)benzamide hydrochloride is used to study enzyme interactions and protein binding. Its role as a building block allows researchers to explore biochemical pathways and mechanisms of action within cellular environments .

Pharmacological Applications

The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell differentiation and apoptosis in cancer cells by altering gene expression through histone acetylation . Preliminary studies indicate that derivatives of this compound may exhibit strong anti-proliferative effects against various tumor types, including leukemia .

Case Study 1: Cancer Treatment

Research has demonstrated that compounds related to 2-(aminomethyl)benzamide hydrochloride can effectively inhibit HDAC activity, leading to increased levels of acetylated histones. This modification promotes the expression of tumor suppressor genes while silencing oncogenes, providing a therapeutic strategy against malignancies .

Case Study 2: Immunological Research

In immunological studies, this compound has been employed to enhance immune responses when used with recombinantly expressed glycan antigens. Its ability to modify protein interactions has implications for vaccine development and therapeutic interventions in autoimmune diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals |

| Biological Studies | Investigates enzyme interactions and protein binding |

| Pharmacological Research | Potential HDAC inhibitor with anti-cancer properties |

| Immunological Research | Enhances immune responses in studies involving glycan antigens |

Mécanisme D'action

Target of Action

Benzamides, a class of compounds to which 2-(aminomethyl)benzamide hydrochloride belongs, are known to interact with various biological targets .

Mode of Action

For instance, some benzamides can act as inhibitors, blocking the activity of certain enzymes or receptors .

Biochemical Pathways

Benzamides have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The physical form of 2-(aminomethyl)benzamide hydrochloride is a white solid, which may influence its bioavailability .

Result of Action

Benzamides, in general, are known to exert various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzamides .

Analyse Biochimique

Biochemical Properties

Benzamides, a class of compounds to which 2-(Aminomethyl)benzamide hydrochloride belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces .

Cellular Effects

Benzamides have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzamide hydrochloride typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

Industrial production of benzamide derivatives, including 2-(Aminomethyl)benzamide hydrochloride, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(Aminomethyl)benzamide hydrochloride include:

- 2,3-Dimethoxybenzamide

- 3-Acetoxy-2-methylbenzamide

- Other benzamide derivatives with different substituents on the benzene ring .

Uniqueness

What sets 2-(Aminomethyl)benzamide hydrochloride apart from other similar compounds is its specific aminomethyl group, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-(Aminomethyl)benzamide hydrochloride, with the chemical formula CHNO·HCl and a molecular weight of 186.64 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-(aminomethyl)benzamide hydrochloride is largely attributed to its ability to interact with various biological targets. The compound can act as an inhibitor for specific enzymes and receptors, influencing cellular signaling pathways. Its mechanism includes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of β-secretase (BACE1), which is crucial for the development of Alzheimer's disease therapeutics. This inhibition is linked to its ability to engage key residues in the enzyme's active site .

- Antimicrobial Activity : Preliminary studies indicate that it disrupts bacterial cell membranes and inhibits metabolic processes, making it effective against various bacterial strains.

Antimicrobial Properties

2-(Aminomethyl)benzamide hydrochloride exhibits notable antimicrobial efficacy. A recent study reported:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties:

- Cytotoxicity : In vitro assays revealed that treatment with 2-(aminomethyl)benzamide hydrochloride resulted in significant cytotoxicity against various cancer cell lines, with IC values ranging from 10 to 50 µM. This suggests selective toxicity towards cancer cells compared to normal cells.

- Mechanism of Action : The anticancer effects are thought to involve the induction of apoptosis through modulation of cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(aminomethyl)benzamide hydrochloride. Key findings include:

- Functional Group Influence : Modifications to the hydrazinyl group can enhance activity. For example, derivatives with electron-withdrawing groups showed increased potency against cancer cells, highlighting the importance of electronic effects in their biological efficacy.

- Nucleophilic Substitution : The presence of a bromine atom allows for nucleophilic substitution reactions, which can modify the compound's reactivity and potentially enhance its biological profile.

Case Studies

- BACE1 Inhibition : A study focusing on aminomethyl-derived inhibitors demonstrated that certain benzamide derivatives effectively inhibited BACE1, showcasing their potential in Alzheimer's disease treatment .

- Antiviral Activity : Research on related compounds revealed that certain benzamide derivatives exhibited activity against Ebola virus entry, indicating a broader spectrum of potential therapeutic applications beyond antibacterial and anticancer effects .

Data Summary

| Biological Activity | MIC/IC | Target |

|---|---|---|

| Antimicrobial | 32 µg/mL | S. aureus, E. coli |

| Anticancer | 10 - 50 µM | Various cancer cell lines |

| BACE1 Inhibition | IC: <0.1 µM | Alzheimer's disease |

Propriétés

IUPAC Name |

2-(aminomethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOLWQMCYOIZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-15-6 | |

| Record name | Benzamide, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.